2-(Dimethylamino)ethanol N-oxide

CAS No.: 10489-99-3

Cat. No.: VC18024491

Molecular Formula: C4H11NO2

Molecular Weight: 105.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10489-99-3 |

|---|---|

| Molecular Formula | C4H11NO2 |

| Molecular Weight | 105.14 g/mol |

| IUPAC Name | 2-hydroxy-N,N-dimethylethanamine oxide |

| Standard InChI | InChI=1S/C4H11NO2/c1-5(2,7)3-4-6/h6H,3-4H2,1-2H3 |

| Standard InChI Key | DSPZBSQDLWRRBL-UHFFFAOYSA-N |

| Canonical SMILES | C[N+](C)(CCO)[O-] |

Introduction

Chemical Identity and Nomenclature

Structural Definition

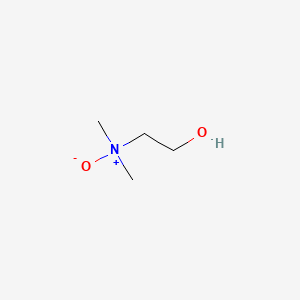

2-(Dimethylamino)ethanol N-oxide (CAS 10489-99-3) is an oxygenated derivative of 2-(dimethylamino)ethanol, where the tertiary amine group undergoes oxidation to form an N-oxide. The IUPAC name for this compound is 2-hydroxy-N,N-dimethylethanamine oxide, reflecting the hydroxyl group at the second carbon and the oxidized dimethylamine moiety . Its structure consists of a two-carbon ethanol backbone with a dimethylated amine oxide group, as represented by the SMILES notation C[N+](C)(CCO)[O-] .

Synonyms and Identifiers

The compound is recognized by multiple systematic and trivial names across chemical databases:

-

2-(Dimethylamino)ethanol N-oxide

-

N,N-Dimethylethanolamine N-oxide

-

UNII-23N455619M

Table 1 summarizes key identifiers:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₁₁NO₂ | |

| Molecular Weight | 105.14 g/mol | |

| InChI Key | DSPZBSQDLWRRBL-UHFFFAOYSA-N | |

| CAS Registry Number | 10489-99-3 |

Molecular Structure and Electronic Properties

Geometrical Configuration

The compound adopts a conformation where the N-oxide group introduces significant polarity. The oxygen atom in the N-oxide group carries a partial negative charge, while the nitrogen bears a positive charge, creating a zwitterionic character. This polarity facilitates interactions with water molecules, explaining its high solubility in aqueous media .

Synthesis and Manufacturing Considerations

Oxidation of 2-(Dimethylamino)ethanol

The most straightforward synthesis route involves the oxidation of 2-(dimethylamino)ethanol using peroxide-based reagents. For example, hydrogen peroxide (H₂O₂) in aqueous or alcoholic media can convert the tertiary amine to its N-oxide . This method parallels the oxidation of trimethylamine to trimethylamine N-oxide, a well-documented reaction.

Industrial Production Challenges

Despite the simplicity of laboratory-scale synthesis, industrial production faces hurdles:

-

Byproduct Formation: Over-oxidation may yield nitrone or nitro compounds.

-

Catalyst Sensitivity: Heterogeneous catalysts used in related amine oxidations (e.g., Pt/C) may require optimization to avoid decomposition .

Notably, patents describing the production of 2-(dimethylamino)ethanol derivatives, such as JPH09268163A and US8734617B2, focus on reductive or alkylation pathways rather than N-oxide formation . This gap highlights the need for further research into scalable N-oxide synthesis methods.

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water, ethanol, and acetone due to its polar N-oxide group. Stability studies are absent in the available data, but analogous amine oxides are prone to thermal decomposition above 150°C, releasing NOₓ gases.

Comparative Analysis with Parent Amine

Table 2 contrasts key properties of 2-(dimethylamino)ethanol N-oxide with its non-oxidized counterpart:

| Property | 2-(Dimethylamino)ethanol N-Oxide | 2-(Dimethylamino)ethanol |

|---|---|---|

| Boiling Point | Not reported | 134–136°C |

| Density | ~1.1 g/cm³ (estimated) | 0.89 g/cm³ |

| pKa | ~4.9 (N-oxide protonation) | 9.0 (amine protonation) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume